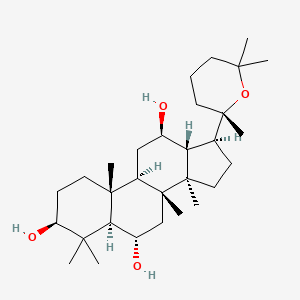
(20S)-Panaxatriol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(20S)-Panaxatriol, also known as this compound, is a useful research compound. Its molecular formula is C30H52O4 and its molecular weight is 476.7 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Oncology Applications
Anti-Cancer Properties
(20S)-Panaxatriol exhibits notable anti-cancer effects through multiple mechanisms. Research indicates that it can disrupt key signaling pathways involved in cancer progression, such as the Wnt/β-catenin and PI3K/AKT pathways. For instance, studies have shown that this compound can induce apoptosis in various cancer cell lines, including breast, colorectal, and lung cancers. In a study involving A549 lung cancer cells, this compound was found to enhance apoptosis in a dose-dependent manner, demonstrating its potential as a chemotherapeutic agent .
Mechanisms of Action
The compound's ability to inhibit tumor growth is attributed to its interaction with multiple molecular targets. It has been shown to bind to proteins involved in cell signaling and proliferation, thereby modulating gene expression related to cancer cell survival .
Case Study: Colorectal Cancer
A specific study evaluated the effects of this compound on human colorectal cancer cells (SW480). The results indicated significant suppression of cell proliferation and induction of apoptosis, highlighting its efficacy as a therapeutic agent .
Immunological Applications
Immunomodulatory Effects
this compound has been investigated for its immunomodulatory properties. It enhances immune responses by increasing the activity of various immune cells. For example, one study demonstrated that this compound significantly improved cellular immune function in mice by enhancing spleen and thymus indices .
Anti-Inflammatory Mechanism
The compound also exhibits anti-inflammatory effects by inhibiting inflammasome activation in macrophages. Research has shown that it reduces interleukin-1β secretion in models of inflammation-induced conditions, suggesting its potential use in treating inflammatory disorders .
Neuroprotective Applications
CNS Activity
this compound has been recognized for its neuroprotective properties. It acts as an inducer of thioredoxin-1, which is crucial for protecting neurons from oxidative stress and apoptosis. Studies have demonstrated that low doses of this compound can stimulate neuronal growth while preventing damage from neurotoxic substances .
Hormetic Effects
The compound exhibits a biphasic dose-response effect, where low concentrations promote cell survival and growth while higher doses may inhibit these processes. This characteristic is particularly relevant for developing treatments for neurodegenerative diseases .
Summary of Applications
Propiedades
Fórmula molecular |
C30H52O4 |
|---|---|
Peso molecular |
476.7 g/mol |
Nombre IUPAC |
(3S,5R,6S,8R,9R,10R,12R,13R,14R,17S)-4,4,8,10,14-pentamethyl-17-[(2S)-2,6,6-trimethyloxan-2-yl]-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,6,12-triol |
InChI |
InChI=1S/C30H52O4/c1-25(2)12-9-13-30(8,34-25)18-10-15-28(6)23(18)19(31)16-21-27(5)14-11-22(33)26(3,4)24(27)20(32)17-29(21,28)7/h18-24,31-33H,9-17H2,1-8H3/t18-,19+,20-,21+,22-,23-,24-,27+,28+,29+,30-/m0/s1 |
Clave InChI |
QFJUYMMIBFBOJY-AQIAMZLMSA-N |
SMILES isomérico |
C[C@]1(CCCC(O1)(C)C)[C@H]2CC[C@@]3([C@@H]2[C@@H](C[C@H]4[C@]3(C[C@@H]([C@@H]5[C@@]4(CC[C@@H](C5(C)C)O)C)O)C)O)C |
SMILES canónico |
CC1(CCCC(O1)(C)C2CCC3(C2C(CC4C3(CC(C5C4(CCC(C5(C)C)O)C)O)C)O)C)C |
Pictogramas |
Irritant |
Sinónimos |
panaxatriol panaxatriol, (3beta,6alpha,12beta)-isome |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















